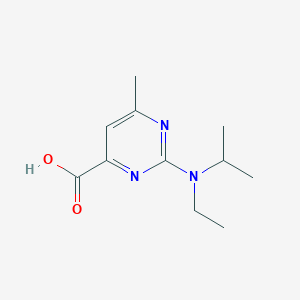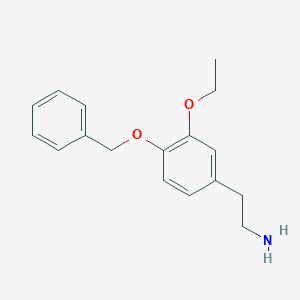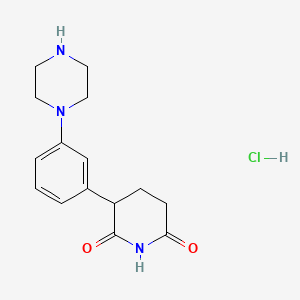
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride is a compound that belongs to the class of piperidine and piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound is often used as a building block in the development of various pharmaceuticals and has shown potential in treating certain diseases due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic synthesis methods has also been reported, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound is known to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . This mechanism is particularly useful in the treatment of sickle cell disease and β-thalassemia.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Fluoro-4-(piperazin-1-yl)phenyl)amino)piperidine-2,6-dione 2,2,2-Trifluoroacetate
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness
3-(3-(Piperazin-1-yl)phenyl)piperidine-2,6-dione hydrochloride is unique due to its specific piperazine and piperidine moieties, which confer distinct biological activities. Its ability to act as a functionalized cereblon ligand and its potential in inducing fetal hemoglobin expression make it particularly valuable in medical research and pharmaceutical development .
Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
3-(3-piperazin-1-ylphenyl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c19-14-5-4-13(15(20)17-14)11-2-1-3-12(10-11)18-8-6-16-7-9-18;/h1-3,10,13,16H,4-9H2,(H,17,19,20);1H |
InChI Key |
ZCZWNSOAUFBUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


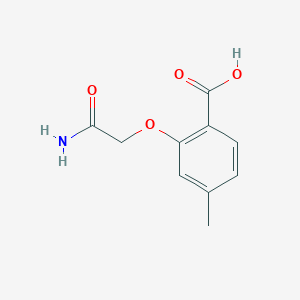
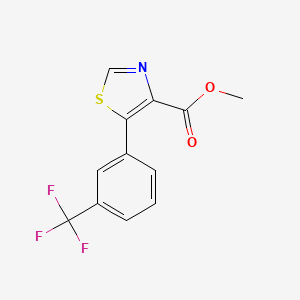
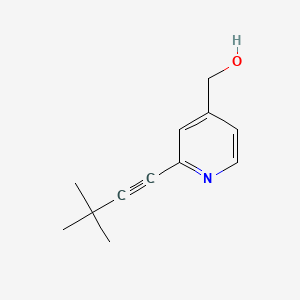
![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)

![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
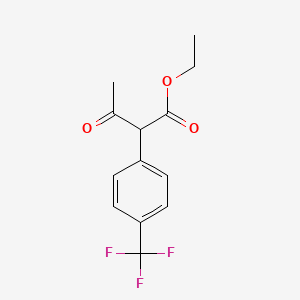
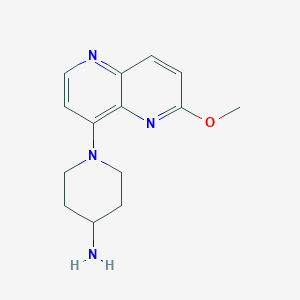
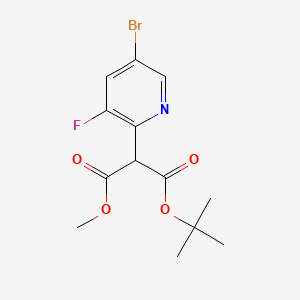

![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)
